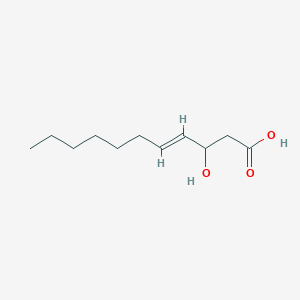

trans-3-Hydroxyundec-4-enoic acid

Description

Contextualization within Hydroxy-Unsaturated Fatty Acid Research

Hydroxy-unsaturated fatty acids are a diverse group of molecules that have garnered considerable attention for their roles as signaling molecules and structural components of lipids. The presence of both a hydroxyl group and a double bond creates stereochemical complexity and functional diversity. Research in this area often focuses on how the position of these functional groups influences the molecule's physical properties and biological interactions. nih.govmdpi.com For instance, the location of the hydroxyl group can affect membrane fluidity and the formation of lipid domains.

The broader class of short-chain fatty acids (SCFAs), typically containing up to six carbon atoms, is known to be produced by gut microbiota and plays a crucial role in maintaining intestinal health and modulating inflammatory responses. mdpi.comnih.govnih.govcreative-proteomics.com While trans-3-Hydroxyundec-4-enoic acid is a longer, medium-chain fatty acid, the study of SCFAs provides a framework for understanding how fatty acids can act as signaling molecules, for example, by interacting with G-protein coupled receptors (GPCRs) or inhibiting histone deacetylases (HDACs). mdpi.com

Significance in Natural Product Chemistry and Synthetic Biology

Hydroxy fatty acids are widespread in nature, found in plants, bacteria, and animals, where they serve various functions. creative-proteomics.com For example, ω-hydroxy acids are precursors to cutin and suberin, which are essential components of the plant cuticle that acts as a protective barrier. nih.govresearchgate.net In the realm of natural products, the structural features of this compound suggest it could be a biosynthetic intermediate or a component of more complex natural molecules. The 3-hydroxyacyl moiety is a key intermediate in fatty acid biosynthesis and degradation (β-oxidation). google.com

The field of synthetic biology has shown a growing interest in producing valuable chemicals from renewable resources using engineered microorganisms. Polyhydroxyalkanoates (PHAs), which are biodegradable polyesters produced by bacteria, are composed of 3-hydroxy fatty acid monomers. cinvestav.mxethz.ch The biosynthesis of PHAs involves the conversion of various carbon sources into 3-hydroxyacyl-CoA thioesters, which are then polymerized. google.com This positions compounds like this compound as potential monomers for the creation of novel bioplastics with tailored properties. The unsaturation in the fatty acid chain could be particularly useful for subsequent chemical modification of the polymer.

Overview of Research Trajectories for Long-Chain Hydroxyalkenoic Acids

Current research on long-chain hydroxyalkenoic acids is moving along several promising trajectories. One major area of focus is the elucidation of their biological activities. Studies have shown that some long-chain hydroxy fatty acids possess anti-inflammatory and anti-proliferative properties. nih.gov For example, certain hydroxystearic acids have been found to inhibit the growth of cancer cells. nih.gov

Another significant research direction is the development of biocatalytic and synthetic methods to produce these compounds with high stereoselectivity. acs.org The precise arrangement of atoms at the chiral center and the geometry of the double bond are critical for biological function, making stereocontrolled synthesis a key challenge and a vibrant area of investigation.

Furthermore, the incorporation of these functionalized fatty acids into materials science is an expanding field. The unique properties conferred by the hydroxyl and alkenyl groups are being exploited to create new polymers, surfactants, and lubricants with enhanced biodegradability and functionality. The exploration of long-chain hydroxyalkenoic acids continues to open new avenues in medicine, biotechnology, and green chemistry.

Data Tables

Table 1: General Profile of this compound

| Property | Value |

| Chemical Formula | C₁₁H₂₀O₃ |

| Molecular Weight | 200.28 g/mol |

| Common Name | This compound |

| IUPAC Name | (4E)-3-Hydroxyundec-4-enoic acid |

| Class | Medium-Chain Hydroxy-Unsaturated Fatty Acid |

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-hydroxyundec-4-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O3/c1-2-3-4-5-6-7-8-10(12)9-11(13)14/h7-8,10,12H,2-6,9H2,1H3,(H,13,14)/b8-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IINFTRBLONAWCQ-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CC(CC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/C(CC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence and Isolation Strategies in Biological Systems

Identification in Microbial Metabolic Profiles

Hydroxy fatty acids (HFAs) are known products of microbial metabolism. frontiersin.org While specific data on trans-3-Hydroxyundec-4-enoic acid is not extensively detailed in broad surveys, the general class of 3-hydroxy fatty acids are recognized components. For instance, 3-hydroxytetradecanoic acid is a major component of lipid A in most gram-negative bacteria. nih.gov The production of various HFAs is often achieved through the bioconversion of fatty acids by engineered microorganisms like Escherichia coli. frontiersin.orgnih.gov These biocatalytic processes are an increasingly viable alternative to chemical synthesis for producing fatty acid-derived products. researchgate.net

Biosynthetic Origin and Precursor Utilization Pathways

The biosynthesis of hydroxy fatty acids in bacteria typically stems from the fatty acid synthesis (FAS) pathway. nih.gov The core of this process involves the cyclic elongation of an acyl chain, with intermediates being diverted for modifications such as hydroxylation. nih.gov The Type II fatty acid synthesis pathway, found in bacteria like E. coli, is a key source of these molecules. nih.gov

The direct precursors for fatty acid biosynthesis are derived from the acetyl-CoA pool. nih.gov Malonyl-CoA, formed from acetyl-CoA, is converted to malonyl-ACP, which is then used in the elongation steps of fatty acid synthesis. nih.gov The introduction of a hydroxyl group can occur through several enzymatic actions. Fatty acid hydratases, for example, catalyze the addition of a water molecule across a double bond in an unsaturated fatty acid to form a hydroxy fatty acid. researchgate.net Another major route is through the action of P450 monooxygenases, which can hydroxylate fatty acids at various positions. researchgate.net In some engineered systems, the AlkBGT hydroxylation system from Pseudomonas putida has been used to produce ω-hydroxy fatty acids. frontiersin.org

Methodologies for Analytical Isolation from Complex Matrices

Extracting and identifying specific fatty acids like this compound from a complex biological sample, such as a microbial fermentation broth, requires precise analytical techniques.

Chromatography is the cornerstone for separating organic acids from complex mixtures. Gas chromatography-mass spectrometry (GC-MS) is a routine method for profiling organic acids in biological samples. nih.gov For effective separation, a preliminary sample preparation is necessary. This often involves concentrating the sample, acidifying it, and then performing a liquid-liquid extraction with a solvent like ethyl ether to isolate the organic acids. illinois.edu

Column partition chromatography can then be used to separate individual acids or groups of acids from the extract. illinois.edu The choice of stationary and mobile phases is critical. For instance, different compositions of butanol in chloroform (B151607) can be used as the developing solvent to separate acids that might otherwise elute together. illinois.edu In GC-based methods, derivatization of the fatty acids is often required to make them volatile enough for analysis.

Once a compound is separated, its structure must be confirmed. Mass spectrometry (MS), often coupled with gas chromatography (GC-MS), is a powerful tool for this purpose. It provides information about the molecular weight and fragmentation pattern of the analyte, which can be compared to known standards or databases for identification. nih.gov For complex cases where isomers are present, such as 2-hydroxy- and 3-hydroxyglutaric acid, specific methods like adjusting the GC temperature profile (isothermal hold) can be employed to improve separation and ensure accurate identification. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another definitive technique for structure elucidation, providing detailed information about the carbon-hydrogen framework of the molecule, which would be essential in confirming the trans configuration of the double bond and the position of the hydroxyl group in this compound.

| Property | Analytical Method | Description |

| Separation | Gas Chromatography (GC) | Separates volatile compounds based on their boiling points and interaction with a stationary phase. Often requires derivatization for fatty acids. nih.gov |

| Separation | Column Chromatography | Separates compounds based on their differential partitioning between a stationary and a mobile phase. illinois.edu |

| Identification | Mass Spectrometry (MS) | Determines the mass-to-charge ratio of ionized molecules, providing molecular weight and fragmentation data for structural identification. nih.gov |

| Identification | Nuclear Magnetic Resonance (NMR) | Provides detailed information on the chemical structure of a molecule, including the connectivity and spatial arrangement of atoms. |

Elucidation of Biosynthetic Pathways and Enzymatic Mechanisms

Enzymatic Catalysis in trans-3-Hydroxyundec-4-enoic Acid Formation

The formation of hydroxy fatty acids through biocatalysis is often accomplished via multi-enzyme cascade reactions. In these systems, the product of one enzymatic reaction serves as the substrate for the next, allowing for complex molecular transformations within a single process. A well-documented strategy for producing compounds analogous to this compound, such as ω-hydroxy fatty acids, involves a three-enzyme system. For instance, the biotransformation of ricinoleic acid has been shown to yield ω-hydroxyundec-9-enoic acid and n-heptanoic acid through the coordinated action of an alcohol dehydrogenase, a Baeyer-Villiger monooxygenase, and an esterase. researchgate.net

The successful synthesis of hydroxy fatty acids from hydroxylated precursors like ricinoleic acid relies on the distinct and sequential functions of three key enzyme classes.

Alcohol Dehydrogenases (ADHs): ADHs initiate the cascade by catalyzing the oxidation of a secondary alcohol group on the fatty acid backbone to a ketone. wikipedia.orgfrontiersin.orgresearchgate.net This step is crucial for preparing the substrate for the subsequent oxygenation reaction. ADHs are a broad group of enzymes that facilitate the interconversion between alcohols and aldehydes or ketones. wikipedia.orgnih.gov In the context of fatty acid modification, an ADH from Micrococcus luteus, for example, has been used to convert the hydroxyl group of ricinoleic acid into a keto group. researchgate.net

Baeyer-Villiger Monooxygenases (BVMOs): Following the initial oxidation by ADH, a BVMO catalyzes a Baeyer-Villiger oxidation. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group (ketone) formed in the previous step, converting the linear ketone into an ester. researchgate.netthieme-connect.comgoogle.comacs.org BVMOs are powerful biocatalysts known for their high regio- and enantioselectivity. researchgate.netnih.gov A BVMO from Pseudomonas putida KT2440 has been effectively used in a recombinant system to oxidize the keto-fatty acid intermediate into an ester derivative, such as (Z)-11-(heptanoyloxy)undec-9-enoic acid. researchgate.net

Esterases: The final step in the cascade is the hydrolysis of the ester bond created by the BVMO. This reaction, catalyzed by an esterase, cleaves the molecule to release the desired hydroxy fatty acid and a co-product. researchgate.netnih.gov For example, an esterase from Pseudomonas fluorescens has been utilized to hydrolyze the ester intermediate, yielding ω-hydroxyundec-9-enoic acid and n-heptanoic acid. researchgate.net

| Enzyme Class | Specific Enzyme Example | Source Organism | Function in Cascade |

|---|---|---|---|

| Alcohol Dehydrogenase (ADH) | ADH | Micrococcus luteus | Oxidizes secondary alcohol on the fatty acid to a ketone. |

| Baeyer-Villiger Monooxygenase (BVMO) | BVMO | Pseudomonas putida KT2440 | Inserts an oxygen atom to convert the ketone intermediate into an ester. |

| Esterase | PFE1 | Pseudomonas fluorescens SIK WI | Hydrolyzes the ester bond to release the final hydroxy fatty acid product. |

Cofactor Dependencies: The key enzymes in this pathway are dependent on specific cofactors to perform their catalytic functions.

Alcohol Dehydrogenases typically utilize nicotinamide adenine dinucleotide (NAD⁺/NADH) as a cofactor for the redox reaction. wikipedia.orgfrontiersin.org The oxidation of the alcohol requires NAD⁺ as an electron acceptor, which is reduced to NADH.

Baeyer-Villiger Monooxygenases are flavoproteins that depend on a reduced nicotinamide adenine dinucleotide phosphate (NADPH) to activate molecular oxygen for insertion into the substrate. acs.org The regeneration of these cofactors is critical for sustained catalytic activity in a whole-cell system. nih.govmdpi.com The cellular metabolism of the host organism, such as E. coli, must provide a continuous supply of these essential molecules. nih.gov

Metabolic Engineering Strategies for Enhanced Production

To harness these enzymatic pathways for industrial applications, metabolic engineering of microbial hosts is employed to improve the efficiency, titer, and productivity of the target compound.

Escherichia coli is a widely used host for the production of valuable chemicals due to its rapid growth, well-characterized genetics, and ease of genetic manipulation. nih.govnih.govmdpi.comresearchgate.netbiorxiv.org For the production of hydroxy fatty acids, E. coli can be engineered to co-express the genes encoding the necessary enzymes (ADH, BVMO, and esterase) from various microbial sources. researchgate.net This whole-cell biocatalyst approach allows the complex multi-step conversion to occur within a single engineered organism. The expression of the required enzymes can be controlled using inducible promoters, allowing for the separation of a cell growth phase from a production phase, which can mitigate the potential toxicity of substrates or products. researchgate.net

Maximizing the yield of the target compound in a recombinant system requires careful optimization of the cultivation and biotransformation conditions within a bioreactor. capes.gov.br Key parameters that are typically optimized include:

Temperature: Both cell growth and enzyme activity are highly dependent on temperature. An optimal temperature must be found that balances biomass accumulation with enzyme stability and catalytic rate. mdpi.comresearchgate.net

pH: Maintaining the pH of the culture medium is crucial, as significant deviations can inhibit cell growth and inactivate the expressed enzymes.

Inducer Concentration: For inducible expression systems (e.g., IPTG-inducible), the concentration of the inducer must be optimized to achieve sufficient enzyme expression without placing an excessive metabolic burden on the cells. mdpi.com

Substrate Feeding: High concentrations of fatty acid substrates can be toxic to microbial cells. Therefore, a fed-batch or continuous feeding strategy is often employed to maintain the substrate concentration at a non-inhibitory level while ensuring a continuous supply for the bioconversion. researchgate.netnih.gov

Dissolved Oxygen: As BVMOs are oxygen-dependent enzymes, maintaining an adequate level of dissolved oxygen is critical for the biotransformation process. nih.gov

| Parameter | Optimized Condition | Rationale |

|---|---|---|

| Culture Temperature | 37°C | Optimal for initial E. coli growth. |

| Induction Temperature | 30°C | Lower temperature often improves protein folding and solubility. |

| Inoculum Amount | 1% | Standardized starting cell density for reproducible fermentations. |

| Inducer Concentration (Lactose) | 5.60 g/L | Balances enzyme expression level with metabolic load on the cells. |

| Substrate Feed Rate | 0.15 g/L | Avoids substrate toxicity and ensures a continuous reaction. |

Substrate Scope and Pathway Flexibility in Biocatalytic Conversions

The enzymatic cascades used for hydroxy fatty acid synthesis often exhibit a degree of flexibility, allowing them to accept a range of substrates to produce a variety of valuable chemicals. The substrate scope is primarily determined by the specificity of the individual enzymes in the pathway, particularly the ADH and the BVMO. acs.orgnih.gov By using different long-chain fatty acids as starting materials, the same engineered microbial system can potentially produce a diverse array of ω-hydroxy fatty acids, α,ω-dicarboxylic acids, and other valuable synthons. google.comchalmers.se For example, a BVMO-based biotransformation has been shown to convert 10-ketostearic acid, derived from oleic acid, into 9-(nonanoyloxy)nonanoic acid, which can then be hydrolyzed to yield medium-chain ω-hydroxy fatty acids. nih.gov This demonstrates the potential to produce a library of compounds by varying the initial fatty acid substrate.

| Starting Substrate | Key Intermediate(s) | Potential Final Product(s) |

|---|---|---|

| Ricinoleic Acid | 12-Oxo-octadec-9-enoic acid; (Z)-11-(heptanoyloxy)undec-9-enoic acid | ω-Hydroxyundec-9-enoic acid; n-Heptanoic acid |

| Oleic Acid | 10-Ketostearic acid; 9-(nonanoyloxy)nonanoic acid | 9-Hydroxynonanoic acid; Nonanedioic acid |

Conversion of Ricinoleic Acid and Related Fatty Acids

The primary and most studied biosynthetic route to C11 and other shorter-chain hydroxy fatty acids is the peroxisomal β-oxidation of ricinoleic acid ((9Z,12R)-12-hydroxyoctadec-9-enoic acid). Ricinoleic acid is the major fatty acid component of castor oil, making it a readily available and renewable precursor. researchgate.netwikipedia.orgnih.gov The β-oxidation of ricinoleic acid is a cyclical process involving a series of enzymatic reactions that shorten the fatty acid chain by two carbon atoms in each cycle.

The process begins with the activation of ricinoleic acid to its coenzyme A (CoA) ester, ricinoleoyl-CoA. This molecule then enters the β-oxidation spiral. The key enzymatic steps in each cycle of β-oxidation are:

Dehydrogenation: An acyl-CoA dehydrogenase introduces a double bond between the α- and β-carbons (C2 and C3).

Hydration: An enoyl-CoA hydratase adds a hydroxyl group to the β-carbon.

Dehydrogenation: A 3-hydroxyacyl-CoA dehydrogenase oxidizes the β-hydroxyl group to a keto group.

Thiolysis: A thiolase cleaves the β-ketoacyl-CoA, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter than the original.

This cycle is repeated, and in the case of ricinoleic acid, the presence of the hydroxyl group at C12 and the double bond at C9 influences the progression of the pathway and the nature of the intermediates formed. The breakdown of ricinoleic acid through β-oxidation leads to the formation of various intermediates, including 4-hydroxydecanoic acid, which can lactonize to form γ-decalactone. researchgate.netresearchgate.net

The formation of this compound can be postulated as an intermediate in this pathway. After three cycles of β-oxidation, the original 18-carbon ricinoleic acid would be shortened to a 12-carbon intermediate. A subsequent cycle would then yield a 10-carbon 3-hydroxyacyl-CoA. The specific structure of this compound suggests that it may arise from a modified or incomplete β-oxidation of a suitable unsaturated fatty acid precursor.

Table 1: Key Enzymes in the β-Oxidation of Fatty Acids

| Enzyme | Function |

| Acyl-CoA Oxidase | Catalyzes the initial dehydrogenation step. |

| 3-Hydroxyacyl-CoA Dehydrogenase | Catalyzes the oxidation of the 3-hydroxyacyl-CoA intermediate. |

| Enoyl-CoA Hydratase | Catalyzes the hydration of the enoyl-CoA intermediate. |

| Thiolase | Catalyzes the final thiolytic cleavage step. |

This table summarizes the primary enzymatic activities involved in the β-oxidation pathway.

Investigation of Alternative Biosynthetic Precursors

While ricinoleic acid is a prominent precursor, other fatty acids can also theoretically serve as substrates for the biosynthesis of this compound, provided they can be metabolized through the β-oxidation pathway to yield the correct C11 intermediate. The key requirements for an alternative precursor would be an appropriate chain length and potentially a pre-existing double bond or hydroxyl group that can be modified by the cellular enzymatic machinery.

Unsaturated fatty acids, such as oleic acid and linoleic acid, are common constituents of plant oils and could potentially be converted into various hydroxy fatty acids by microbial systems. Current time information in Shropshire, GB. The introduction of a hydroxyl group at a specific position by a hydratase or a monooxygenase, followed by β-oxidation, could lead to the formation of a variety of hydroxylated fatty acid intermediates.

For instance, the biotransformation of oleic acid can lead to the formation of 10-hydroxystearic acid. Subsequent β-oxidation of this intermediate would proceed, shortening the carbon chain and potentially leading to the formation of shorter-chain hydroxy fatty acids. The specific intermediates formed would depend on the enzymatic specificities of the organism being used for the bioconversion.

Table 2: Potential Alternative Fatty Acid Precursors

| Fatty Acid | Chemical Formula | Common Source |

| Oleic Acid | C18H34O2 | Olive oil, Canola oil |

| Linoleic Acid | C18H32O2 | Soybean oil, Corn oil |

| Palmitoleic Acid | C16H30O2 | Macadamia oil, Sea buckthorn oil |

This table presents some common fatty acids that could potentially be investigated as alternative precursors for the biosynthesis of this compound.

Further research into the substrate specificity of the enzymes involved in fatty acid hydroxylation and β-oxidation is crucial for identifying and engineering efficient biosynthetic pathways for the production of specific hydroxy fatty acids like this compound from a range of renewable feedstocks.

Chemical Synthesis Approaches and Methodological Advancements

Total Synthesis Strategies for trans-3-Hydroxyundec-4-enoic Acid

The complete synthesis of this compound from basic, non-chiral molecules is a primary objective. These methods are designed to precisely control the three-dimensional arrangement of the hydroxyl group at the third carbon (C3) and the specific trans geometry of the double bond between the fourth and fifth carbons (C4-C5).

Stereoselective Synthetic Route Development

A range of techniques that favor the formation of a specific stereoisomer have been established to control the absolute configuration of the hydroxyl group. A noteworthy strategy involves employing chiral catalysts or auxiliaries to guide the stereochemical outcome of crucial bond-forming steps. For instance, the asymmetric reduction of a related β-ketoester can produce the desired (R)- or (S)-hydroxy acid with high levels of enantiomeric purity. Another approach utilizes the chiral pool, starting with readily available, enantiomerically pure natural products like carbohydrates or amino acids. A recent study detailed new methods for the asymmetric synthesis of both unsaturated and saturated hydroxy fatty acids, employing an organocatalytic step to create chiral terminal epoxides which are then converted to the target molecules. nih.gov

Protecting Group Chemistry and Reaction Optimization

The dual presence of a carboxylic acid and a hydroxyl group in this compound requires the use of protecting groups to shield these reactive sites and prevent undesired reactions during synthesis. The selection of appropriate protecting groups is critical and is dictated by the specific reaction conditions. jocpr.comuchicago.edu For example, the carboxylic acid is frequently protected as an ester (such as a methyl or ethyl ester), while the hydroxyl group can be protected as a silyl (B83357) ether (like a tert-butyldimethylsilyl ether) or a benzyl (B1604629) ether. jocpr.comwiley-vch.de Optimizing reaction parameters, including solvent, temperature, and the amount of catalyst, is essential for achieving high yields and stereoselectivity. jocpr.com Ester protecting groups, which are economical and effective, are commonly used for hydroxyl groups and include acetyl (Ac), benzoyl (Bz), and pivaloyl (Piv) groups. highfine.com

Chemoenzymatic Synthesis of Analogues and Derivatives

Chemoenzymatic methods combine the high selectivity of enzymes with the broad utility of chemical reactions to create analogues and derivatives of this compound. This integrated approach often results in more efficient and environmentally friendly synthetic processes. nih.gov

Integration of Biocatalytic Steps in Synthetic Sequences

Enzymes, especially lipases and oxidoreductases, have been successfully incorporated into synthetic pathways. nih.gov For example, a lipase (B570770) can be used in a kinetic resolution process to separate a racemic mixture of 3-hydroxyundec-4-enoic acid esters, yielding one enantiomer in high purity. nih.gov In another example, the asymmetric reduction of a ketone precursor with an alcohol dehydrogenase can directly yield the desired chiral alcohol. Efficient bi-enzymatic cascades that combine aldolases and α-transaminases have been designed for the stereoselective synthesis of γ-hydroxy-α-amino acids. rsc.org

Derivatization of Bioenzymatically Generated Intermediates

The enantiomerically enriched compounds produced through biocatalytic methods can be further altered using standard chemical transformations. For instance, the ester group of an enzymatically produced (R)- or (S)-3-hydroxyundec-4-enoate can be hydrolyzed to the corresponding carboxylic acid or reduced to the diol. The hydroxyl group can also undergo acylation or alkylation to introduce new functional groups, thereby expanding the molecular diversity.

Functionalization of the Alkene and Hydroxyl Moieties

Selective Oxidation and Reduction Reactions

The strategic use of selective oxidation and reduction reactions is fundamental to the synthesis of this compound and its precursors. These reactions allow for the introduction and interconversion of the hydroxyl and carboxylic acid functionalities with high degrees of chemo- and stereoselectivity.

Selective Oxidation:

The oxidation of a primary alcohol at the C1 position is a common strategy to introduce the carboxylic acid moiety. A variety of reagents can be employed for this transformation, with the choice of oxidant being crucial to avoid over-oxidation or reaction with the alkene and secondary alcohol present in the molecule.

One of the most reliable methods for this transformation is the Jones oxidation , which utilizes chromium trioxide in the presence of sulfuric acid and acetone. While highly efficient, the toxicity of chromium has led to the development of milder and more environmentally benign alternatives. These include the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite. This method is particularly advantageous as it is highly selective for primary alcohols and proceeds under mild conditions, preserving the other functional groups.

Another key oxidation is the conversion of an aldehyde precursor to the carboxylic acid. Reagents such as potassium permanganate (B83412) (KMnO4) under basic conditions or Pinnick oxidation using sodium chlorite (B76162) (NaClO2) are effective for this purpose. The Pinnick oxidation is often preferred due to its high selectivity for aldehydes in the presence of other oxidizable groups.

A different synthetic approach could involve the stereoselective oxidation of an allylic C-H bond to introduce the hydroxyl group at the C3 position. However, controlling the regioselectivity and stereoselectivity of such a reaction can be challenging.

Selective Reduction:

The stereoselective reduction of a β-keto ester or a β-keto acid is a powerful strategy to establish the syn or anti relationship between the hydroxyl group and the carboxylic acid. For the synthesis of this compound, a stereoselective reduction of a corresponding 3-keto-undec-4-enoic acid precursor is a key step.

The use of chiral reducing agents or catalysts can afford high enantioselectivity. For instance, the Noyori asymmetric hydrogenation of β-keto esters using a ruthenium catalyst with a chiral BINAP ligand is a well-established method for producing chiral β-hydroxy esters with high enantiomeric excess.

Alternatively, substrate-controlled reductions can be employed. The reduction of a β-keto ester with sodium borohydride (B1222165) (NaBH4) in the presence of a chelating agent can provide good diastereoselectivity. For instance, the use of zinc borohydride (Zn(BH4)2) can favor the formation of the syn-diol through chelation control.

The selective reduction of the carboxylic acid to a primary alcohol can be achieved using reagents like borane-tetrahydrofuran (B86392) complex (BH3·THF) or lithium aluminum hydride (LiAlH4). LiAlH4 is a very powerful reducing agent that would also reduce the double bond, so milder and more selective reagents are often preferred.

| Reaction Type | Reagent/Catalyst | Substrate | Product | Key Features |

| Oxidation | Jones Reagent (CrO3, H2SO4) | Primary Alcohol | Carboxylic Acid | High yield, but toxic chromium. |

| Oxidation | TEMPO/NaOCl | Primary Alcohol | Carboxylic Acid | Mild conditions, high selectivity. |

| Oxidation | Pinnick Oxidation (NaClO2) | Aldehyde | Carboxylic Acid | Highly selective for aldehydes. |

| Reduction | Noyori Asymmetric Hydrogenation | β-Keto Ester | Chiral β-Hydroxy Ester | High enantioselectivity. |

| Reduction | NaBH4 | β-Keto Ester | β-Hydroxy Ester | Diastereoselective reduction. |

| Reduction | BH3·THF | Carboxylic Acid | Primary Alcohol | Selective for carboxylic acids. |

Table 1: Overview of Selective Oxidation and Reduction Reactions in the Synthesis of Hydroxyenoic Acids

Formation of Esters, Amides, and Other Functional Derivatives

The carboxylic acid functionality of this compound serves as a versatile handle for the synthesis of a variety of functional derivatives, including esters and amides. These derivatives are often prepared to modify the biological activity, improve pharmacokinetic properties, or for use as intermediates in further synthetic transformations.

Esterification:

The most common method for the formation of esters from a carboxylic acid is the Fischer-Speier esterification . Current time information in Bangalore, IN.google.comgoogle.com This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. Current time information in Bangalore, IN.google.comgoogle.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. Current time information in Bangalore, IN.

For more sensitive substrates where strong acidic conditions are not tolerated, milder methods are employed. The use of coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) allows for the formation of esters under neutral conditions.

Another mild and efficient method is the reaction of the carboxylate salt of the acid with an alkyl halide. This is a classic SN2 reaction and works best with primary alkyl halides. Current time information in Bangalore, IN.

| Method | Reagents | Conditions | Advantages | Limitations |

| Fischer-Speier Esterification | Alcohol, Acid Catalyst (e.g., H2SO4) | Heating | Simple, inexpensive reagents. Current time information in Bangalore, IN.google.comgoogle.com | Harsh conditions, equilibrium reaction. Current time information in Bangalore, IN. |

| DCC/DMAP Coupling | Alcohol, DCC, DMAP | Room Temperature | Mild conditions, high yields. | Formation of dicyclohexylurea byproduct. |

| EDC/DMAP Coupling | Alcohol, EDC, DMAP | Room Temperature | Mild conditions, water-soluble byproduct. | Higher cost of reagents. |

| Alkylation of Carboxylate | Alkyl Halide, Base (e.g., Cs2CO3) | Varies | Mild conditions. | Limited to primary alkyl halides. Current time information in Bangalore, IN. |

Table 2: Common Methods for the Esterification of Carboxylic Acids

Amidation:

The formation of amides from this compound can be achieved by reacting the carboxylic acid with an amine. Similar to esterification, direct reaction of the carboxylic acid with an amine requires high temperatures to drive off water and is often not practical. organic-chemistry.orgsioc-journal.cn

Therefore, the use of coupling agents is the most common and efficient method for amide bond formation. Reagents like DCC, EDC, or newer generation coupling agents such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are highly effective. These reactions proceed under mild conditions and are compatible with a wide range of functional groups.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The resulting acyl chloride readily reacts with an amine, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, to afford the corresponding amide.

| Method | Reagents | Conditions | Advantages | Limitations |

| Coupling Agent Mediated | Amine, Coupling Agent (e.g., EDC, HATU) | Room Temperature | Mild conditions, high yields, broad scope. | Cost of reagents, byproduct removal. |

| Acyl Chloride Route | 1. SOCl2 or (COCl)2 2. Amine, Base | Varies | High reactivity. | Harsh conditions for acyl chloride formation. |

| Direct Thermal Amidation | Amine | High Temperature | Atom economical. | Requires high temperatures, limited scope. organic-chemistry.orgsioc-journal.cn |

Table 3: Common Methods for the Amidation of Carboxylic Acids

The ability to synthesize a diverse range of esters and amides from this compound is crucial for the exploration of its structure-activity relationships and the development of new chemical entities with tailored properties.

Stereochemical Investigations and Isomeric Purity Analysis

Importance of trans Configuration in Biological and Chemical Contexts

The trans configuration at the C4-C5 double bond of 3-Hydroxyundec-4-enoic acid is a key determinant of its molecular shape and, consequently, its interaction with biological systems. This specific arrangement, where the substituent groups are on opposite sides of the double bond, results in a more linear and rigid structure compared to its cis counterpart. This linearity can significantly influence how the molecule fits into the active sites of enzymes or binds to cellular receptors.

In chemical synthesis, the trans geometry provides a distinct starting point for further stereocontrolled reactions. The defined orientation of the substituents across the double bond can direct the approach of reagents, allowing for the selective formation of new stereocenters. The stability and well-defined conformation of the trans isomer make it a valuable intermediate in the synthesis of more complex natural products and pharmaceuticals.

Chiral Synthesis and Stereoisomer Resolution

The presence of a chiral center at the C3 position, bearing the hydroxyl group, means that trans-3-Hydroxyundec-4-enoic acid can exist as two non-superimposable mirror images, or enantiomers: (3R)-trans-3-Hydroxyundec-4-enoic acid and (3S)-trans-3-Hydroxyundec-4-enoic acid. The synthesis of a single enantiomer, a process known as chiral or asymmetric synthesis, is of paramount importance as different enantiomers can exhibit vastly different biological effects.

One common strategy for the chiral synthesis of this compound involves the use of stereoselective reduction of a corresponding ketone precursor, 3-oxoundec-4-enoic acid. This can be achieved using chiral reducing agents or catalysts that preferentially generate one enantiomer over the other.

Alternatively, a racemic mixture containing equal amounts of both enantiomers can be produced and then separated in a process called resolution. This often involves reacting the racemic acid with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by conventional techniques like crystallization or chromatography. Following separation, the resolving agent is removed to yield the pure enantiomers.

Analytical Techniques for Enantiomeric and Diastereomeric Excess Determination

To ensure the effectiveness and safety of a stereochemically pure compound, its isomeric purity must be accurately determined. The enantiomeric excess (e.e.) or diastereomeric excess (d.e.) quantifies the predominance of one isomer in a mixture. Several analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP) is a powerful and widely used technique for separating enantiomers. The CSP contains a chiral selector that interacts differently with each enantiomer, leading to different retention times and, thus, their separation. By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be precisely calculated. For this compound and its derivatives, various polysaccharide-based chiral stationary phases have proven effective.

Table 1: Representative Chiral HPLC Method for Enantiomeric Separation

| Parameter | Condition |

| Column | Chiralcel OD-H (amylose derivative) |

| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic acid (95:5:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Result | Baseline separation of the two enantiomers |

This table represents a typical set of conditions and is for illustrative purposes.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Each enantiomer of this compound will produce a CD spectrum that is a mirror image of the other. This technique is particularly useful for assigning the absolute configuration of a chiral center by comparing the experimental spectrum to that of a known standard or to theoretical calculations. The intensity of the CD signal is proportional to the concentration and enantiomeric excess of the sample.

By reacting the racemic acid with a chiral derivatizing agent, such as Mosher's acid, two diastereomers are formed. These diastereomers will have distinct NMR spectra, allowing for the integration of their respective signals to determine the diastereomeric and, by extension, the original enantiomeric excess. Furthermore, detailed analysis of the NMR spectra of these diastereomeric derivatives can be used to assign the absolute configuration of the C3 stereocenter.

Molecular and Cellular Biological Research Endeavors

Postulated Role as a Metabolite or Signaling Molecule

While direct evidence for trans-3-Hydroxyundec-4-enoic acid is unavailable, its structure as a hydroxy fatty acid suggests potential involvement in metabolic and signaling pathways. Hydroxy fatty acids are known to act as signaling molecules and metabolic intermediates. researchgate.net

Potential Interaction with Cellular Receptors and Enzymes

Generally, fatty acids and their derivatives can interact with a variety of cellular receptors and enzymes. For instance, some trans fatty acids have been shown to be ligands for peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid and glucose metabolism. nih.gov Specifically, trans-vaccenic acid has been demonstrated to activate the transcriptional activity of PPARγ and/or PPARα. nih.gov It is plausible that this compound could interact with similar receptors, although the specificity and affinity of such an interaction are unknown.

Enzymes that metabolize fatty acids are numerous and diverse. Fatty acid hydratases, for example, catalyze the addition of water to unsaturated fatty acids to form hydroxy fatty acids. mdpi.comchemrxiv.org Conversely, other enzymes utilize hydroxy fatty acids as substrates. For example, P450 monooxygenases, lipoxygenases, and peroxygenases are involved in the synthesis and modification of hydroxy fatty acids. researchgate.netmdpi.com The presence of both a hydroxyl group and a trans double bond in this compound suggests it could be a substrate for various fatty acid-modifying enzymes, though specific interactions have not been documented.

Possible Involvement in Intracellular Signaling Cascades

The activation of cellular receptors by fatty acid ligands can trigger intracellular signaling cascades. For example, the activation of PPARs by fatty acids leads to changes in the transcription of target genes. nih.gov Furthermore, some fatty acid metabolites are precursors for potent signaling molecules like prostaglandins and leukotrienes. nih.gov While there is no direct evidence, if this compound or its metabolites were to interact with cellular receptors, it could potentially modulate signaling pathways such as the MAP kinase or cAMP signaling pathways, which are common cascades involved in cellular responses. nih.gov However, it is also known that some trans fatty acids can interfere with the metabolism of essential fatty acids, which are precursors for important signaling molecules, potentially leading to altered cellular signaling. wikipedia.org

Hypothetical Pathways of Catabolism and Degradation in Model Organisms

The degradation of fatty acids is a fundamental cellular process. While the specific catabolic pathway for this compound has not been elucidated, the general principles of fatty acid metabolism can provide a hypothetical framework.

Enzymatic Pathways of Hydroxy Fatty Acid Turnover

The catabolism of fatty acids primarily occurs through β-oxidation in the mitochondria and peroxisomes. The presence of a hydroxyl group and a trans double bond in this compound would likely require the action of auxiliary enzymes to the core β-oxidation pathway. For instance, the metabolism of unsaturated fatty acids often requires isomerases and reductases to handle the non-standard double bond configurations. nih.govresearchgate.net Similarly, the hydroxyl group might be oxidized to a ketone by a dehydrogenase.

The turnover of hydroxy fatty acids is managed by a suite of enzymes including fatty acid hydroxylases and dehydrogenases. researchgate.netnih.gov These enzymes are crucial for maintaining the appropriate levels of these molecules and for their degradation.

Presumed Fate of the Compound in Biological Systems

Following enzymatic breakdown, the carbon skeleton of this compound would likely be degraded into smaller units, such as acetyl-CoA, which can then enter central metabolic pathways like the citric acid cycle to be used for energy production or as building blocks for other molecules. researchgate.net Alternatively, the compound could be incorporated into more complex lipids, such as triglycerides or phospholipids, or it could be excreted from the organism. The exact fate would depend on the metabolic state of the cell and the specific enzymes present in the organism. It is known that dietary trans fatty acids can be absorbed and incorporated into tissue lipids. researchgate.net

Advanced Analytical Methodologies for Research Characterization

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for the structural analysis of fatty acids, providing detailed information on molecular weight and fragmentation patterns that aid in the identification of functional groups and their positions.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of a molecule, which is crucial for determining its elemental composition and confirming its identity. For trans-3-Hydroxyundec-4-enoic acid, techniques like liquid chromatography coupled to HRMS (LC-HRMS) are often employed, typically using electrospray ionization (ESI) in negative ion mode, which readily deprotonates the carboxylic acid group to form the [M-H]⁻ ion. nih.govmdpi.com This approach avoids derivatization, simplifying sample preparation. mdpi.com The exact mass of the deprotonated molecule is measured and compared against the theoretical mass calculated from its chemical formula (C₁₁H₂₀O₃).

The ability of HRMS to distinguish between compounds with the same nominal mass but different elemental compositions (isobars) makes it a definitive technique for molecular formula confirmation.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₂₀O₃ |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Precursor Ion | [M-H]⁻ |

| Theoretical Exact Mass | 199.13342 |

Tandem mass spectrometry (MS/MS) is used to fragment a selected precursor ion (in this case, the [M-H]⁻ ion of this compound) to generate product ions. The resulting fragmentation pattern provides a fingerprint that helps to elucidate the molecule's structure, including the location of the hydroxyl group and the double bond. nih.gov

During collision-induced dissociation (CID), characteristic losses are observed for fatty acids. Common neutral losses include water (H₂O) from the hydroxyl group and carbon dioxide (CO₂) from the carboxyl group. rsc.org The fragmentation along the fatty acid chain can help pinpoint the position of functional groups. While specific MS/MS data for this compound is not widely published, the analysis of structurally similar unsaturated hydroxy fatty acids reveals that cleavage at bonds adjacent to the sites of unsaturation or hydroxylation provides key structural information. nih.gov For instance, derivatization can be used to fix the position of the double bond, which can then be identified through specific fragmentation pathways. acs.org

Chromatographic Techniques for Separation and Quantification

Chromatography is essential for isolating this compound from complex biological or synthetic matrices and for its quantification. Both gas and liquid chromatography offer distinct advantages.

Gas chromatography is a powerful technique for the analysis of volatile compounds. For fatty acids, derivatization is necessary to increase their volatility and thermal stability. nih.gov A common two-step derivatization for hydroxy fatty acids involves:

Esterification: The carboxylic acid group is converted into a methyl ester (FAME). researchgate.net

Silylation: The hydroxyl group is converted into a trimethylsilyl (B98337) (TMS) ether to reduce polarity and improve chromatographic peak shape. acs.orglipidmaps.org

The resulting derivatized compound can be separated on a capillary column, typically with a non-polar or mid-polar stationary phase like a DB-5MS. acs.org

Flame Ionization Detection (FID): Provides a robust and sensitive signal for quantification, as its response is proportional to the number of carbon atoms.

Mass Spectrometry (MS): When coupled with GC (GC-MS), it provides both quantification and definitive identification based on the mass spectrum of the derivatized analyte. nih.govresearchgate.net The electron ionization (EI) mass spectra of TMS-derivatized hydroxy fatty acid methyl esters show characteristic fragment ions that confirm the structure. researchgate.net

Table 2: Typical GC-MS Parameters for Hydroxy Fatty Acid Analysis

| Parameter | Description | Reference |

|---|---|---|

| Derivatization | Conversion to Fatty Acid Methyl Ester (FAME) followed by Trimethylsilyl (TMS) ether | researchgate.netacs.org |

| Column | HP-5MS or DB-5 MS (e.g., 30 m × 0.25 mm, 0.25 µm film thickness) | acs.orglipidmaps.org |

| Carrier Gas | Helium | acs.org |

| Injection Mode | Splitless | acs.org |

| Oven Program | Initial temperature of 80°C, ramped to ~300°C | acs.orglipidmaps.org |

| Detector | Mass Spectrometer (MS) operating in Electron Ionization (EI) mode | nih.gov |

High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of less volatile and thermally sensitive compounds like this compound, often without requiring derivatization. aocs.org

Reversed-Phase (RP-HPLC): This is the most common mode, using a non-polar stationary phase (e.g., C8 or C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., acetic acid) to ensure the analyte is in its protonated form for better peak shape. aocs.org

Normal-Phase (NP-HPLC): This mode uses a polar stationary phase (e.g., silica) and a non-polar mobile phase. It is particularly effective for separating isomers of hydroxy fatty acids. researchgate.net

Chiral HPLC: For separating the R and S enantiomers of the hydroxyl group, chiral stationary phases (e.g., Chiralpak) can be employed. researchgate.netnih.gov

Detection in HPLC can be achieved using UV detectors at low wavelengths (205-210 nm) or, for greater sensitivity and specificity, a mass spectrometer (LC-MS). nih.govaocs.org

Table 3: Common HPLC Methodologies for Hydroxy Fatty Acid Separation

| Technique | Stationary Phase | Mobile Phase Example | Detector | Reference |

|---|---|---|---|---|

| Reversed-Phase HPLC | Octadecylsilyl (ODS, C18) or Octylsilyl (C8) | Acetonitrile/Water with Acetic Acid | UV (205-210 nm), MS | mdpi.comaocs.org |

| Normal-Phase HPLC | Silica Gel | Hexane/Isopropanol/Formic Acid | UV (234 nm) | researchgate.netresearchgate.net |

| Chiral HPLC | Chiralpak OD, Chiralcel OD | Hexane/Ethanol/Acetic Acid | UV | researchgate.netresearchgate.net |

Spectroscopic Characterization

Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide detailed information about the carbon-hydrogen framework and the functional groups present in the molecule. mdpi.com

Nuclear Magnetic Resonance (NMR):

¹H NMR: The proton NMR spectrum of this compound would display characteristic signals. The two protons on the double bond (H-4 and H-5) would appear as multiplets in the vinyl region (~5.5-6.0 ppm), and their coupling constant (³J) would be large (~15 Hz), confirming the trans configuration. The proton on the carbon bearing the hydroxyl group (H-3) would be observed around 4.0-4.5 ppm. Other signals would include a triplet for the terminal methyl group (~0.9 ppm) and multiplets for the methylene (B1212753) protons along the aliphatic chain.

¹³C NMR: The carbon spectrum would show distinct peaks for the carboxyl carbon (~175-180 ppm), the two olefinic carbons (~125-135 ppm), the carbon attached to the hydroxyl group (~70 ppm), and the various carbons of the saturated alkyl chain (14-35 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum provides confirmation of the functional groups. Key absorption bands would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch from the carboxylic acid (~1710 cm⁻¹), a C=C stretch for the alkene (~1650 cm⁻¹), and a strong band for the trans C-H bend out-of-plane (~970 cm⁻¹), which is highly characteristic of a trans-disubstituted double bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D experiments)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure determination of organic molecules. For this compound, ¹H and ¹³C NMR, along with two-dimensional (2D) experiments, provide a complete picture of its atomic connectivity and stereochemistry.

¹H NMR Spectroscopy: The proton NMR spectrum of a trans-3-hydroxy-4-enoic acid derivative reveals characteristic signals for each proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons. For instance, the protons on the double bond (H-4 and H-5) are expected to resonate in the olefinic region, typically between 5.0 and 6.0 ppm. The trans configuration of the double bond is confirmed by a large coupling constant (J) between these two protons, generally around 15 Hz. The proton attached to the hydroxyl-bearing carbon (H-3) would appear as a multiplet in the range of 3.8 to 4.5 ppm. The methylene protons adjacent to the carbonyl group (H-2) are typically found further downfield, around 2.2 to 2.6 ppm, due to the electron-withdrawing effect of the carboxylic acid. The remaining methylene protons of the heptyl chain and the terminal methyl group will appear in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The carbonyl carbon (C-1) of the carboxylic acid is the most deshielded, appearing at the low-field end of the spectrum, typically in the range of 170-180 ppm. The olefinic carbons (C-4 and C-5) resonate in the region of 120-140 ppm. The carbon bearing the hydroxyl group (C-3) is found around 65-75 ppm. The methylene carbon adjacent to the carbonyl group (C-2) appears at approximately 40-45 ppm, while the carbons of the alkyl chain are observed in the 20-35 ppm range, with the terminal methyl carbon being the most shielded.

2D NMR Experiments: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for assigning the ¹H and ¹³C signals definitively. A COSY spectrum shows correlations between coupled protons, allowing for the tracing of the proton-proton connectivity throughout the carbon chain. An HSQC spectrum correlates each proton with the carbon to which it is directly attached, enabling the unambiguous assignment of the carbon signals based on the already assigned proton spectrum.

Interactive Data Table: Representative NMR Data for a trans-3-Hydroxy-4-enoic Acid Scaffold

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity / Coupling Constants (Hz) |

| 1 | - | ~175 | - |

| 2 | ~2.40 | ~42 | dd, J ≈ 16, 8 |

| 3 | ~4.30 | ~70 | m |

| 4 | ~5.60 | ~135 | dd, J ≈ 15, 6 |

| 5 | ~5.75 | ~130 | dt, J ≈ 15, 7 |

| 6 | ~2.05 | ~32 | m |

| 7-10 | ~1.30-1.40 | ~22-31 | m |

| 11 | ~0.90 | ~14 | t, J ≈ 7 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule. nih.gov These two methods are often complementary.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display several characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid group, which is often superimposed on the C-H stretching vibrations. The C=O stretching vibration of the carboxylic acid carbonyl group gives rise to a strong, sharp peak typically around 1700-1725 cm⁻¹. The O-H stretching of the secondary alcohol would appear as a broad band around 3200-3500 cm⁻¹. The C=C stretching of the trans double bond is expected to show a medium intensity band around 1650-1675 cm⁻¹, and the out-of-plane C-H bending vibration for the trans double bond gives a strong, characteristic band near 960-970 cm⁻¹. The C-O stretching of the secondary alcohol would be observed in the 1000-1200 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=C double bond stretching vibration around 1650-1675 cm⁻¹ is usually a strong and sharp signal, making it particularly useful for studying unsaturated systems. mdpi.com The C-H stretching vibrations of the alkyl chain and the double bond will also be prominent. The "fingerprint" region, below 1500 cm⁻¹, contains a wealth of information from various bending and stretching vibrations of the carbon skeleton, which is unique to the molecule. researchgate.net

Interactive Data Table: Characteristic Vibrational Frequencies for a trans-3-Hydroxy-4-enoic Acid Structure

| Vibrational Mode | Infrared (IR) Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Weak | Broad, Strong (IR) |

| O-H Stretch (Alcohol) | 3200-3500 | Weak | Broad, Medium (IR) |

| C-H Stretch (sp² and sp³) | 2850-3100 | 2850-3100 | Medium-Strong |

| C=O Stretch (Carboxylic Acid) | 1700-1725 | Medium | Strong, Sharp (IR) |

| C=C Stretch (trans) | 1650-1675 | 1650-1675 | Medium (IR), Strong (Raman) |

| C-H Bend (trans out-of-plane) | 960-970 | Weak | Strong (IR) |

| C-O Stretch (Alcohol) | 1000-1200 | Weak-Medium | Medium (IR) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Unsaturated Systems

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study molecules containing chromophores, which are parts of the molecule that absorb light in the UV-Vis range. For this compound, the isolated carbon-carbon double bond is a chromophore.

The electronic transition of an isolated C=C double bond is a π → π* transition, which typically occurs at wavelengths below 200 nm. Therefore, in a standard UV-Vis spectrum (200-800 nm), a significant absorption band for this compound would not be expected. However, the carboxylic acid group also has a weak n → π* transition around 200-210 nm. If there were conjugation between the double bond and the carbonyl group, as in an α,β-unsaturated carboxylic acid, the λ_max (wavelength of maximum absorbance) would shift to a longer wavelength (a bathochromic shift) and the intensity of the absorption would increase. The absence of a strong absorption band above 200 nm in the UV-Vis spectrum of this compound would confirm the lack of conjugation in its structure. Impurities containing conjugated systems can sometimes lead to weak absorption at longer wavelengths. nih.gov

Interactive Data Table: Expected UV-Vis Absorption for this compound

| Chromophore | Electronic Transition | Expected λ_max (nm) | Molar Absorptivity (ε) |

| C=C (isolated) | π → π | < 200 | High |

| C=O (Carboxylic Acid) | n → π | ~205-210 | Low |

Research Applications in Materials Science and Industrial Bioprocesses

Role as a Bio-Based Monomer for Polymer Synthesis

Trans-3-Hydroxyundec-4-enoic acid is a promising bio-based monomer for the creation of new polymers. Natural oils and fats are increasingly investigated as renewable starting materials for the production of polymers, including plastics. google.com The functional groups present in hydroxy fatty acids like this compound are suitable for polymerization reactions. google.com

The hydroxyl and carboxylic acid groups of this compound allow it to act as a monomer unit for the synthesis of polyesters through polycondensation reactions. While research on the direct polymerization of this compound is specific, the synthesis of polyesters from other hydroxy fatty acids is well-documented and provides a clear precedent. For instance, ω-hydroxy fatty acids are recognized as polymeric monomers for manufacturing plastics with polyester-like properties. researchgate.net The process of melt-condensation, often using a catalyst like titanium tetraisopropoxide, has been successfully employed to create high molecular weight polyesters from monomers such as methyl ω-hydroxytetradecanoic acid. acs.org This demonstrates a viable pathway for the polymerization of hydroxy fatty acids.

Similarly, the carboxylic acid functionality can be converted to an amine, or the hydroxyl group can be reacted with a dicarboxylic acid to form ester linkages, opening the door for the synthesis of polyamides and poly(ester-amide)s. The synthesis of various polyesters and poly(ester-amide)s has been achieved using monomers derived from other unsaturated fatty acids. researchgate.net

The presence of both a hydroxyl group and a double bond in the this compound backbone can impart unique properties to the resulting polymers. The hydroxyl groups can increase the hydrophilicity of the polymer and provide sites for further chemical modification or cross-linking, which can enhance properties like adhesion and dye uptake. The unsaturated moiety introduces a point of reactivity that can be used for post-polymerization modifications, such as vulcanization to create elastomers or grafting of other molecules to tailor the polymer's surface properties.

The properties of polymers derived from fatty acids are influenced by the structure of the monomer. For example, in polyesters derived from methyl ω-hydroxytetradecanoic acid, the molecular weight of the polymer was found to influence its melting point, crystallization behavior, and tensile properties, with a transition from brittle to ductile behavior observed as molecular weight increased. acs.org The introduction of functionalities like thio-ether linkages in fatty acid-based polyesters has been shown to result in materials with melting points between 50°C and 71°C and thermal stability up to 300°C. researchgate.net Therefore, the specific hydroxy-unsaturated structure of this compound is expected to contribute to a unique set of thermal and mechanical properties in the polymers it forms.

| Monomer Source | Polymer Type | Potential Properties/Modifications |

| Hydroxy Fatty Acids | Polyesters | Biodegradability, modifiable hydrophilicity |

| Unsaturated Fatty Acids | Elastomers | Cross-linking via double bonds for elasticity |

| Fatty Acid Derivatives | Poly(ester-amide)s | Tailorable thermal and mechanical properties |

Development of Advanced Biocatalysts and Biotransformation Systems

The production of specific hydroxy fatty acids like this compound is a key area of research in industrial biotechnology, with a focus on developing efficient and selective biocatalytic systems.

Whole-cell biocatalysis is a promising approach for the sustainable production of hydroxy fatty acids. This method utilizes engineered microorganisms to convert simple carbon sources or inexpensive oils into valuable chemicals. For example, engineered strains of Escherichia coli and Candida tropicalis have been developed for the production of various fatty acids. acs.org The use of surplus oils, such as soybean oil, is a desirable strategy for producing hydroxy fatty acids due to their low cost. researchgate.net The reaction conditions, including pH, temperature, and oxygen supply, can be optimized to improve product yields. researchgate.net Furthermore, microorganisms like Lactobacillus acidophilus contain enzymes such as oleate (B1233923) hydratase that can convert unsaturated fatty acids into hydroxy fatty acids. researchgate.net

To enhance the production of specific hydroxy fatty acids, researchers are turning to enzyme engineering. Cytochrome P450 enzymes (CYPs) are particularly interesting as they can insert hydroxyl groups into a fatty acid chain in a regio- and stereo-selective manner. dtu.dk However, native CYPs often have drawbacks such as instability and poor regioselectivity. dtu.dk Through techniques like site-directed and site-saturation mutagenesis, scientists are creating enzyme variants with improved properties. For example, mutants of the CYP102 enzyme from Bacillus amyloliquefaciens have been developed that exhibit high regioselectivity, producing a single hydroxy fatty acid regioisomer with selectivities up to 91%. dtu.dk Enhancing the thermostability of enzymes like lipase (B570770) A from Candida antarctica (CalA) is another key area of research to improve the efficiency of hydroxy fatty acid esterification at industrial scales. acs.org

Green Chemistry and Sustainable Production Methodologies

The production of this compound and its subsequent use in materials are aligned with the principles of green chemistry and sustainability. The enzymatic synthesis of hydroxy fatty acids is considered an eco-friendly and sustainable route compared to chemical synthesis. dtu.dk This biological approach avoids the use of harsh chemicals and reduces the generation of hazardous waste.

A major driver for this research is the use of renewable feedstocks. There is significant interest in using natural fats and oils as so-called "renewable raw materials" for the chemical industry. google.com The production of hydroxy fatty acids from renewable sources like microalgae lipids is being explored as a sustainable alternative to petroleum-based feedstocks. dtu.dk The development of bi-enzymatic, one-pot synthesis systems further enhances the sustainability of the process by reducing the number of operational steps and minimizing waste. researchgate.net The ultimate goal is to create value-added industrial oils and polymers from sustainable biomass feedstocks, contributing to a more circular and bio-based economy. unl.edu

Bio-Based Solvents and Chemical Feedstocks

This compound, as a functionalized fatty acid, holds potential as a valuable platform molecule for the development of bio-based solvents and chemical feedstocks. Its bifunctional nature, possessing both a hydroxyl and a carboxylic acid group, along with a site of unsaturation, allows for a variety of chemical transformations into value-added products.

Unsaturated hydroxy fatty acids are recognized for their potential to be converted into a range of chemical intermediates. nih.gov The presence of the hydroxyl group increases the polarity of the molecule compared to its non-hydroxylated counterpart, undecenoic acid. This modification can influence its properties as a solvent, potentially offering a more sustainable alternative to conventional petroleum-based solvents in certain applications. For instance, studies have explored the use of other bio-based molecules, such as 2-methyltetrahydrofuran (B130290) (derived from crop byproducts), as effective solvents for processes like oil and fat extraction. nih.govmdpi.com While direct research on this compound as a solvent is not extensively documented, its structural characteristics suggest it could be a candidate for similar "green" solvent applications.

As a chemical feedstock, the reactivity of its functional groups can be exploited to synthesize a variety of other chemicals. The carboxylic acid can be converted to esters, amides, or reduced to an alcohol. The hydroxyl group can undergo esterification or etherification, and the double bond can be subjected to addition reactions, epoxidation, or cleavage to yield shorter-chain dicarboxylic acids or aldehydes. This versatility makes it a potential building block for polymers, lubricants, surfactants, and other specialty chemicals. For example, other C9-C11 fatty acids are utilized in the synthesis of complex polymers, where their incorporation enhances properties like thermal stability and mechanical strength. ontosight.ai Similarly, this compound could serve as a monomer or a chain modifier in the production of polyesters or polyamides, imparting unique properties to the resulting materials. The production of such specialty chemicals from renewable resources is a key aspect of advancing a circular economy. rsc.org

Table 1: Potential Chemical Transformations of this compound for Feedstock Applications

| Functional Group | Reaction Type | Potential Product(s) | Potential Application(s) |

| Carboxylic Acid | Esterification | Methyl/Ethyl Esters | Bio-based solvents, flavor & fragrance |

| Carboxylic Acid | Reduction | 1,3-dihydroxyundec-4-ene | Plasticizers, monomers |

| Hydroxyl Group | Acylation | Acyl Esters | Lubricant additives |

| Double Bond | Epoxidation | Epoxy-hydroxyundecanoic acid | Resin and polymer intermediate |

| Double Bond | Oxidative Cleavage | Heptanoic acid, 3-hydroxybutanoic acid | Monomers for bioplastics |

This table is illustrative and based on the general reactivity of functional groups present in the molecule. Specific reaction conditions and product yields would require experimental validation.

Reduction of Environmental Impact in Chemical Synthesis

The utilization of this compound, particularly if produced via biocatalytic routes, aligns with the principles of green chemistry and contributes to reducing the environmental impact of chemical synthesis. researchfeatures.com Traditional chemical manufacturing often relies on high temperatures and pressures, and frequently uses toxic metal catalysts, leading to significant energy consumption and hazardous waste generation. researchfeatures.com

Biocatalysis, the use of enzymes to perform chemical transformations, offers a more sustainable pathway. chemistryjournals.net Enzymes operate under mild conditions, typically at or near ambient temperature and pressure, and in aqueous environments, which drastically reduces the energy input required. appliedcatalysts.com This approach minimizes the use of harsh and hazardous chemicals, leading to cleaner and safer processes. appliedcatalysts.com The high selectivity of enzymes (chemo-, regio-, and stereoselectivity) leads to fewer byproducts and a higher atom efficiency, which is a measure of how much of the starting materials end up in the desired product. researchfeatures.comnih.gov This high selectivity simplifies purification processes, further reducing waste and cost. chemistryjournals.net

The production of hydroxy fatty acids through biochemical processes is often preferred over chemical synthesis due to its potential for eco-friendly production with high yields and selectivity. researchgate.net For example, engineered microorganisms can be used to produce specific hydroxy fatty acids from renewable feedstocks like glucose or fatty acids. nih.gov This biological route avoids the use of petrochemical-based reagents and the often-toxic catalysts associated with traditional organic synthesis. chemistryjournals.net

Table 2: Comparison of Conventional vs. Biocatalytic Synthesis for Hydroxy Fatty Acids

| Parameter | Conventional Chemical Synthesis | Biocatalytic Synthesis |

| Reaction Conditions | High temperature and pressure | Mild (near ambient) temperature and pressure |

| Solvents | Often organic, potentially hazardous | Primarily aqueous |

| Catalysts | Often heavy metals, toxic | Enzymes (biodegradable) |

| Selectivity | Can be low, leading to byproducts | High (chemo-, regio-, stereoselective) |

| Energy Consumption | High | Low |

| Waste Generation | Higher, potentially hazardous | Lower, often biodegradable |

| Feedstocks | Often petrochemical-based | Renewable (e.g., biomass, sugars) |

This table presents a generalized comparison. Specific details can vary depending on the exact chemical process.

Future Research Directions and Unresolved Challenges

Exploration of Undiscovered Biological Functions and Mechanisms

A primary direction for future research is the exploration of biological functions beyond its established role as a butenolide precursor. It is plausible that trans-3-Hydroxyundec-4-enoic acid itself possesses intrinsic biological activities. Investigations could focus on its potential as a signaling molecule in its own right, possibly involved in the complex chemical communication within microbial communities or between bacteria and plants. The structural similarities between this fatty acid derivative and other known bioactive lipids suggest that it might interact with specific cellular receptors or enzymatic pathways that are yet to be identified. Unraveling these potential functions could reveal new layers of regulatory control in organisms that produce it, such as Streptomyces species. nih.govpurdue.edu

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The chemical synthesis of this compound and its analogs remains a challenge, particularly in achieving high yields and precise stereochemical control. mdpi.com Current synthetic methodologies can be complex and may not be suitable for large-scale production. Future research should therefore focus on the development of more efficient and selective synthetic strategies. This includes the exploration of innovative catalytic systems, such as organocatalysts or metal complexes, that can facilitate the stereospecific introduction of the hydroxyl group and the formation of the trans-double bond. nih.govacs.org The development of asymmetric synthetic methods is crucial, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. mdpi.comnih.gov

Advancement of Bioprocesses for Industrial-Scale Production

For any practical applications of this compound or its derivatives, efficient and economically viable production methods are paramount. While the compound is a natural product of Streptomyces, the yields from wild-type strains are often low. purdue.edu A significant challenge lies in optimizing bioprocesses for industrial-scale production. Future research should leverage metabolic engineering and synthetic biology approaches to enhance the production titers in microbial hosts. taylorfrancis.commdpi.com This could involve the overexpression of key biosynthetic enzymes, the knockout of competing metabolic pathways, and the optimization of fermentation conditions. taylorfrancis.com The development of robust and scalable downstream processing techniques to isolate and purify the compound is also a critical area for advancement. taylorfrancis.com Co-cultivation strategies, where Streptomyces is grown with other microorganisms, could also be explored to trigger or enhance the production of this secondary metabolite. researchgate.net

Design and Synthesis of Novel Derivatives with Tailored Research Applications

This compound serves as an excellent scaffold for the chemical synthesis of novel derivatives. By systematically modifying its structure—for instance, by altering the length of the alkyl chain, changing the position or stereochemistry of the hydroxyl group, or modifying the double bond—it is possible to create a library of new compounds. researchgate.net These derivatives would be invaluable tools for probing structure-activity relationships, helping to delineate the precise molecular features required for biological activity. purdue.eduresearchgate.net For example, designing derivatives that are resistant to lactonization could help to uncouple the biological effects of the open-chain acid from its butenolide form. Such studies are essential for understanding the molecular basis of action and for the rational design of new molecules with tailored properties, such as enhanced potency or selectivity as germination stimulants. nih.govnih.govcore.ac.uk

Comprehensive Computational Chemistry and Modeling Studies

Computational methods offer a powerful lens through which to study this compound and its interactions at an atomic level, providing insights that can guide and accelerate experimental research.

Molecular Dynamics Simulations of Enzymatic Interactions

Molecular dynamics (MD) simulations can provide a dynamic picture of how this compound interacts with the enzymes responsible for its biosynthesis and subsequent transformations. researchgate.nettandfonline.comfrontiersin.org By simulating the enzyme-substrate complex over time, researchers can identify key amino acid residues involved in binding and catalysis. nih.govnih.gov This detailed understanding of enzymatic mechanisms can inform protein engineering efforts aimed at creating enzymes with improved catalytic efficiency, altered substrate specificity, or enhanced stability, which would be beneficial for industrial bioprocesses.

Quantitative Structure-Activity Relationship (QSAR) Studies for Related Compounds